molecular formula C27H46N2O B3276870 Buxozine C CAS No. 64938-84-7

Buxozine C

Cat. No.: B3276870
CAS No.: 64938-84-7
M. Wt: 414.7 g/mol
InChI Key: IBBJBVLTEQHUQV-ZUDQDPCPSA-N
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Description

Buxozine C is a steroidal alkaloid first isolated from the plant Buxus sempervirens L. It is characterized by a tetrahydro-oxazine ring joined to the androstane skeleton at positions 16a and 17b

Preparation Methods

Synthetic Routes and Reaction Conditions

Buxozine C can be synthesized from cyclovirobuxine D through a series of chemical reactions. One efficient method involves the formation of a tetrahydro-oxazine ring using formaldehyde at room temperature . Another approach includes the use of catalytic hydrogenation with platinum oxide or palladized carbon to achieve reductive amination and ring cleavage .

Industrial Production Methods

The industrial production of this compound faces challenges due to the low content of the compound in natural sources and the difficulty in extraction and separation . advancements in synthetic methods have made it possible to produce this compound on a larger scale by optimizing reaction conditions and using efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Buxozine C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reductive amination is a key reaction for modifying this compound.

    Substitution: Nucleophilic substitution reactions can be performed on the tetrahydro-oxazine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Buxozine C has several scientific research applications:

Mechanism of Action

The mechanism of action of Buxozine C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, leading to various biological responses. For example, it has been shown to interact with cardiovascular receptors, potentially influencing heart rate and blood pressure .

Comparison with Similar Compounds

Buxozine C is unique among steroidal alkaloids due to its tetrahydro-oxazine ring structure. Similar compounds include:

This compound stands out due to its specific structural features and the efficiency of its synthetic routes, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1S,4R,5S,6S,10R,12S,13S,16R,18S,21R)-N,4,6,7,12,17,17-heptamethyl-9-oxa-7-azahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-18-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46N2O/c1-17-22-18(30-16-29(17)7)14-25(5)20-9-8-19-23(2,3)21(28-6)10-11-26(19)15-27(20,26)13-12-24(22,25)4/h17-22,28H,8-16H2,1-7H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBJBVLTEQHUQV-ZUDQDPCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)NC)C)C)OCN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)NC)C)C)OCN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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